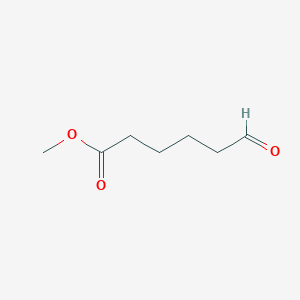

Methyl 6-oxohexanoate

描述

Methyl 6-oxohexanoate (CAS 6654-36-0) is a six-carbon ester with a ketone group at the terminal position. It is synthesized via ozonolytic cleavage of cyclohexene, yielding 65–72% as a colorless liquid (bp 83–86°C at 1.5 mm Hg) . Its molecular weight is 144.7 g/mol, and it serves as a substrate in industrial enzyme production and a foundational material for synthetic chemistry . Notably, it inhibits cyclooxygenase-2 (COX-2), binding to the enzyme’s active site to suppress inflammatory compound synthesis .

属性

IUPAC Name |

methyl 6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNFXHCDOASWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216723 | |

| Record name | Methyl 5-formylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-36-0 | |

| Record name | Methyl 6-oxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-formylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Catalysts

Typical conditions involve refluxing equimolar amounts of 6-oxohexanoic acid and methanol in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid). The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 1–5 wt% H₂SO₄ |

| Reaction Time | 4–8 hours |

| Yield | 85–92% |

The use of sulfuric acid as a catalyst has been widely adopted due to its efficiency in protonating the carbonyl group and stabilizing the tetrahedral intermediate. However, side reactions such as over-esterification or dehydration are minimized by maintaining strict stoichiometric control and avoiding excess methanol.

By-Product Analysis

The primary by-product is water, which is removed via azeotropic distillation to shift the equilibrium toward ester formation. Trace amounts of dimethyl adipate (≤3%) may form under prolonged reaction times due to intermolecular esterification.

Oxidation of Methyl 6-Hydroxyhexanoate

Methyl 6-hydroxyhexanoate serves as a precursor for the synthesis of this compound through selective oxidation. Pyridinium chlorochromate (PCC) is the preferred oxidizing agent due to its mild reactivity and compatibility with ester functionalities.

Reaction Mechanism and Optimization

PCC oxidizes the secondary alcohol to a ketone without over-oxidizing the ester group. The reaction is typically conducted in anhydrous dichloromethane at room temperature under inert atmospheric conditions to prevent hydrolysis of the ester.

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane |

| Oxidant | PCC (1.2 equiv) |

| Reaction Time | 6–12 hours |

| Yield | 88–94% |

The reaction’s selectivity is attributed to PCC’s inability to oxidize ketones further, ensuring a clean conversion to the desired product.

By-Product Management

Minor by-products include chromic acid derivatives (≤5%), which are removed via aqueous workup. The use of molecular sieves to absorb water further enhances yield by preventing PCC decomposition.

Catalytic Oxidation of Adipaldehyde Derivatives

Recent advances in catalytic oxidation have enabled the synthesis of this compound from adipaldehyde acid or its derivatives using heteropolyacid (HPA) catalysts. The HPA-2/O₂ system, in particular, demonstrates high efficiency in the presence of co-catalysts like nickel(II) acetylacetonate.

Catalytic System and Reaction Dynamics

The HPA-2 catalyst (H₅PMo₁₀V₂O₄₀) activates molecular oxygen for the oxidation of adipaldehyde acid in a mixed solvent system (acetic acid/water). Nickel(II) acetylacetonate enhances selectivity by stabilizing reactive intermediates.

| Parameter | Value/Range |

|---|---|

| Catalyst | HPA-2 (0.02 mmol) |

| Co-Catalyst | Ni(acac)₂ (0.01 mmol) |

| Solvent | AcOH/H₂O (3:1 v/v) |

| Oxygen Pressure | 1 atm |

| Yield | 60–65% |

This method is notable for its environmental compatibility, as it employs dioxygen as the terminal oxidant and avoids hazardous reagents.

By-Product Profile

The major by-products are dimethyl glutarate (15–20%) and dimethyl succinate (10–12%), arising from competing cleavage pathways. Optimization of the Ni(acac)₂ loading reduces these by-products to ≤8%.

Comparative Analysis of Methods

The choice of synthesis method depends on factors such as substrate availability, cost, and desired purity.

| Method | Yield (%) | Selectivity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Esterification | 85–92 | 97 | High | Moderate |

| PCC Oxidation | 88–94 | 99 | Moderate | Low |

| Catalytic Oxidation | 60–65 | 85 | Low | High |

化学反应分析

Methyl 6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

科学研究应用

Pharmaceutical Applications

Methyl 6-oxohexanoate is utilized in the synthesis of various pharmaceutical intermediates. Its structure allows it to participate in reactions that produce bioactive compounds.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of this compound can be synthesized to produce antimicrobial agents. For example, the compound can be transformed into more complex structures that exhibit significant antibacterial activity against resistant strains of bacteria .

Agricultural Applications

In agriculture, this compound serves as an intermediate in the production of agrochemicals, including herbicides and insecticides. Its ability to modify biological pathways makes it a valuable building block in developing effective crop protection agents.

Case Study: Development of Herbicides

A study highlighted the use of this compound in synthesizing a new class of herbicides that target specific weed species without harming crops. The efficacy of these herbicides was tested in field trials, showing promising results in controlling weed populations while maintaining crop yield .

Synthetic Chemistry

This compound is also used as a reagent in various synthetic pathways. Its reactivity allows chemists to create complex organic molecules through reactions such as esterification and aldol condensation.

Case Study: Aldol Condensation Reactions

In synthetic organic chemistry, this compound has been employed in aldol condensation reactions to form larger carbon frameworks. This application is particularly useful in synthesizing compounds with potential therapeutic effects .

Industrial Applications

The compound finds use in the manufacturing of specialty chemicals and polymers. Its properties make it suitable for producing plasticizers and other additives that enhance material performance.

Case Study: Plasticizer Production

this compound has been investigated as a potential plasticizer for polyvinyl chloride (PVC). Research indicates that incorporating this compound improves flexibility and thermal stability, making it an attractive alternative to traditional plasticizers .

作用机制

The mechanism of action of methyl 6-oxohexanoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification, acylation, and other reactions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of esters, leading to the formation of carboxylic acids and alcohols. The specific pathways involved depend on the context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. Alkyl Chain Length Variants

- Undecyl 6-Oxohexanoate Structure: Features an 11-carbon alkyl chain (undecyl) instead of methyl. Synthesis: Produced via PCC oxidation of undecyl 6-hydroxyhexanoate (85% yield) . Applications: Used in lipid nanoparticle formulations (e.g., SM-102 for mRNA vaccines) due to enhanced lipophilicity . Key Difference: Longer alkyl chain improves solubility in nonpolar matrices compared to methyl ester.

2.2. Aromatic Substituted Derivatives

- Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate Structure: Contains a 2,5-dimethoxyphenyl group at the ketone position. Synthesis: Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride, followed by esterification (94% yield) . Applications: Intermediate in synthesizing fluorescent ligands for nanocrystal bioconjugation . Key Difference: Aromatic substitution alters electronic properties, enabling π-π interactions in photochemical applications.

2.3. Heterocyclic and Pharmacologically Active Derivatives

- Methyl 6-[(Indenoisoquinolinyl)amino]-6-oxohexanoate Structure: Incorporates an indenoisoquinoline moiety linked via an amide bond. Synthesis: Prepared via coupling reactions (91% yield) and characterized by NMR and HRMS . Applications: Potent tyrosyl-DNA-phosphodiesterase (TDP) inhibitor, with anticancer properties . Key Difference: Heterocyclic amine enhances DNA-binding affinity compared to unsubstituted esters.

2.4. Positional Isomers

- Methyl 5-Oxohexanoate Structure: Ketone group at position 5 instead of 5. Properties: Boiling point and solubility differ due to altered polarity and steric effects. Applications: Used in organic synthesis but less prevalent in biodegradation pathways compared to the 6-oxo isomer . Key Difference: Positional isomerism affects metabolic fate; ω-oxidation targets the terminal carbon, making 6-oxohexanoate more efficient in adipate synthesis .

2.5. Functional Group Variants

- 6-Hydroxyhexanoate and 6-Oxohexanoate (Free Acids) Metabolism: In Pseudomonas spp., 6-hydroxyhexanoate is ω-oxidized to adipate (30% yield), while 6-oxohexanoate converts to adipate at 90% efficiency . Key Difference: The ketone group in 6-oxohexanoate bypasses the rate-limiting hydroxylation step, enhancing biodegradation efficiency.

Data Tables

Table 2: Metabolic Efficiency in Pseudomonas spp.

| Substrate | Adipate Yield | Key Pathway |

|---|---|---|

| 6-Hydroxyhexanoate | 30% | ω-Oxidation |

| 6-Oxohexanoate | 90% | Direct oxidation to adipate |

生物活性

Methyl 6-oxohexanoate, with the chemical formula and CAS number 6654-36-0, is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 144.17 g/mol |

| Density | 1 g/mL at 25ºC |

| Boiling Point | 189.4°C at 760 mmHg |

| Flash Point | 71°C |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, and methanol |

These properties indicate that this compound is a liquid at room temperature and has moderate volatility.

Enzymatic Applications

Research indicates that this compound serves as a substrate in enzymatic reactions. It has been utilized in biocatalysis for the synthesis of various chemical intermediates, particularly in the pharmaceutical industry. For instance, it can be converted into other valuable compounds through enzyme-mediated processes, enhancing its utility in organic synthesis .

A notable study demonstrated the use of this compound as a precursor in the biosynthesis of nylon intermediates. The enzymatic conversion yielded high concentrations of desired products, showcasing its potential as a building block in synthetic pathways .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. It has been classified with warning labels indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) upon exposure . Such findings emphasize the necessity for appropriate handling procedures when working with this compound.

Case Study 1: Synthesis Pathways

A study focused on developing synthetic pathways for nylon precursors highlighted the effectiveness of this compound in producing ε-caprolactone through biotransformation processes. The research reported a significant yield of up to 264.48 mg/L from cyclohexanol, indicating its efficiency as a substrate in microbial systems .

Case Study 2: Biocatalytic Reactions

In another investigation, this compound was employed in biocatalytic reactions involving various enzymes. The results demonstrated that specific enzymes exhibited high activity levels when this compound was used as a substrate, leading to the formation of complex organic molecules with pharmaceutical relevance .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Substrate Specificity : Research has shown that different enzymes can utilize this compound effectively, leading to diverse product formations depending on the enzyme's specificity.

- Metabolic Engineering : Advances in metabolic engineering techniques have allowed for enhanced production of this compound derivatives, which are crucial for developing new pharmaceuticals .

- Chemical Reactions : this compound has also been involved in several chemical reactions, including Wittig reactions for synthesizing more complex molecules .

常见问题

Q. What are the established synthetic routes for Methyl 6-oxohexanoate, and how are reaction conditions optimized for yield?

this compound is synthesized via esterification of 6-oxohexanoic acid using methanol under acid catalysis. Reaction optimization focuses on temperature control (typically 60–80°C) and stoichiometric ratios to minimize side reactions like over-esterification. For example, Friedel-Crafts acylation with adipoyl chloride and aromatic substrates (e.g., 1,4-dimethoxybenzene) can yield derivatives, though this requires careful anhydrous conditions . Chiral variants are synthesized using enantioselective donors (e.g., ent-2b) to achieve high enantiomeric purity, with yields improved via slow reagent addition and inert atmospheres .

Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?

Key characterization includes:

- GC-MS : A molecular ion peak at m/z 144 (C7H12O3) and fragment ions at m/z 112 (loss of CH3OH) and 84 (C4H8O2+) .

- NMR : <sup>1</sup>H NMR shows a triplet at δ 2.35–2.45 ppm (CH2 adjacent to the ketone) and a singlet at δ 3.65 ppm (ester methyl group). <sup>13</sup>C NMR confirms the ketone (δ 208–210 ppm) and ester carbonyl (δ 170–172 ppm) . Purity is validated via elemental analysis (C, H, O ratios) and chromatographic retention times .

Q. What role does this compound play in microbial degradation pathways?

In Acinetobacter and Pseudomonas spp., this compound is a key intermediate in caprolactam and cyclohexanol catabolism. It is oxidized to adipate via the enzyme 6-oxohexanoate dehydrogenase (EC 1.2.1.63), which requires NADP<sup>+</sup> as a cofactor. This reaction is critical for energy production via β-oxidation and integration into central carbon metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed metabolic pathways involving this compound?

Conflicting pathways (e.g., β-oxidation vs. ω-oxidation) are resolved using isotopic tracing (e.g., <sup>13</sup>C-labeled substrates) and enzyme inhibition studies. For instance, 2-tetrahydrofuranacetic acid accumulation in Pseudomonas spp. indicates β-oxidation dominance but highlights its metabolic dead-end, favoring ω-oxidation as the primary route . Meta-analysis of proteomic data (e.g., overexpression of chnE in Gulosibacter) can clarify pathway regulation .

Q. What strategies improve enantiomeric purity when using this compound in asymmetric synthesis?

Enantioselective synthesis is achieved via:

- Chiral auxiliaries : Use of enantiopure donors (e.g., ent-2b) to direct stereochemistry during nucleophilic attacks .

- Catalytic asymmetric conditions : Proline-derived organocatalysts or transition-metal complexes (e.g., Ru-BINAP) enhance stereocontrol. Solvent polarity (e.g., THF vs. DCM) and temperature (−20°C to 0°C) are optimized to reduce racemization .

Q. What structural insights into 6-oxohexanoate dehydrogenase inform its engineering for biodegradation applications?

Structural homology modeling (e.g., with E. coli succinate-semialdehyde dehydrogenase) reveals conserved NADP<sup>+</sup>-binding domains and catalytic residues (e.g., Lys-245, Glu-267). Site-directed mutagenesis of these residues in Acinetobacter ChnE improves substrate affinity and turnover rates. Cryo-EM studies further elucidate substrate channeling mechanisms in multienzyme complexes .

Q. How can conflicting data on intermediate accumulation in this compound metabolism be analyzed?

Discrepancies (e.g., 6-hydroxyhexanoate vs. adipate accumulation) are addressed via metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) to map flux distribution. For example, Pseudomonas aeruginosa PAO shows dual induction of chnE and gabT under 1,6-hexanediol exposure, reconciling pathway crosstalk . Statistical frameworks (e.g., dose-response meta-analysis) quantify confounding variables like enzyme kinetics and substrate inhibition .

Methodological Notes

- Experimental Design : Follow guidelines for reproducibility, including detailed protocols for compound preparation, enzyme assays, and data deposition .

- Data Contradictions : Use systematic reviews to integrate conflicting evidence, emphasizing strain-specific metabolic variations .

- Advanced Techniques : Prioritize structural biology (X-ray crystallography) and omics approaches to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。